Bromoacetonitrile

説明

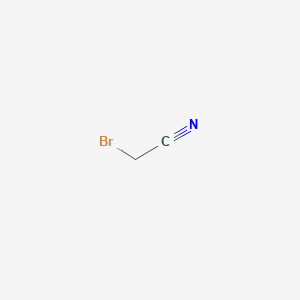

Structure

3D Structure

特性

IUPAC Name |

2-bromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXUYBKPWIPONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021496 | |

| Record name | Bromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline] | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash Point > 200 °F | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.722 (NTP, 1992) - Denser than water; will sink, 1.722 | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 24 mm Hg at 60-62 °C | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow to light amber liquid | |

CAS No. |

590-17-0 | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07K08J16VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

bromoacetonitrile chemical properties and reactivity

An In-depth Technical Guide to Bromoacetonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 590-17-0) is a highly reactive organobromine compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a nitrile group on adjacent carbons, makes it a potent electrophile, pivotal in the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries.[1][2] Due to its hazardous nature, a thorough understanding of its safety and handling protocols is also presented.[1][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow or light amber liquid with a pungent odor.[4][5][6] It is slightly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1] Prolonged exposure to air and light may cause decomposition.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 590-17-0 | [1],[4],[5] |

| Molecular Formula | C₂H₂BrN | [1],[5] |

| Molecular Weight | 119.95 g/mol | [1],[5] |

| Appearance | Colorless to pale yellow/amber liquid | [1],[4],[5] |

| Boiling Point | 108°C (at 760 mmHg) | [1] |

| 60-62°C (at 24 mmHg) | [4],[7],[8] | |

| 148-150°C (at 760 mmHg) | [9] | |

| Density | 1.66 g/cm³ | [1] |

| 1.722 g/mL (at 25°C) | [4],[7],[8] | |

| Melting Point | -37°C | [10] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform | [1],[4] |

| Flash Point | > 110°C (> 230°F) | [11],[7],[9] |

| Refractive Index (n20/D) | 1.479 - 1.480 | [4],[5],[8] |

| Vapor Pressure | 24 mmHg (at 60-62°C) |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

|---|---|---|

| ¹H NMR | A singlet is observed for the two protons of the methylene (B1212753) group (CH₂). | [12] |

| Mass Spectrometry (MS) | The molecular ion peak shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with peaks at m/z 119 and 121 of nearly equal intensity. | [5],[12],[13] |

| Infrared (IR) Spectroscopy | Key absorptions include a sharp peak for the nitrile (C≡N) stretch and bands corresponding to C-H and C-Br bonds. |[5] |

Synthesis of this compound

This compound can be prepared via several synthetic routes. The choice of method often depends on the available starting materials, scale, and safety considerations.

Experimental Protocols

Protocol 4.1.1: Bromination of Acetonitrile (B52724) This method involves the direct bromination of acetonitrile, often facilitated by a radical initiator or light.

-

Materials : Acetonitrile (600g), Bromine (350g), 100W high-pressure mercury lamp.[14]

-

Procedure :

-

Place 600g of acetonitrile in a 700ml glass container suitable for photochemical reactions.[14]

-

Initiate irradiation with a 100W high-pressure mercury lamp.[14]

-

Maintain the reaction temperature at 70 ± 5°C. After 2.5 hours at this temperature, begin the dropwise addition of 350g of bromine over 3 hours and 40 minutes.[14]

-

Upon completion of the reaction, wash the mixture.[14]

-

Purify the product by distillation to obtain this compound.[14]

-

Protocol 4.1.2: Halogen Exchange from Chloroacetonitrile (B46850) (Finkelstein Reaction) This is an efficient method involving a nucleophilic substitution of chloride with bromide.

-

Materials : Chloroacetonitrile (2.00g), Sodium Bromide (3.27g), Sodium Iodide (0.39g, catalyst), Acetonitrile (10ml, solvent).[15]

-

Procedure :

-

In a 50ml single-necked flask, combine 10ml of acetonitrile, 2.00g of chloroacetonitrile, 3.27g of sodium bromide, and 0.39g of sodium iodide.[15]

-

Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress using gas chromatography.[15]

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.[15]

-

Concentrate the filtrate under reduced pressure to recover the solvent.[15]

-

Purify the residue by vacuum distillation to yield this compound.[15]

-

Caption: Key synthetic routes for the preparation of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two functional groups: the nitrile and the bromo-substituted α-carbon. The electron-withdrawing nature of the nitrile group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[1]

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions. The bromine atom is a good leaving group, and the α-carbon is readily attacked by a wide range of nucleophiles.[1][2][16] These reactions are fundamental to its use in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

Common Nucleophiles : Amines, thiols, alkoxides, cyanide, and carbanions.[2]

-

Applications : This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals to introduce the cyanomethyl group (-CH₂CN) into a target molecule.[1][17]

Caption: Generalized mechanism of an Sₙ2 reaction with this compound.

Synthesis of Heterocyclic Compounds

This compound is an invaluable precursor for generating diverse nitrogen-containing heterocyclic systems, which are common scaffolds in drug molecules.[2] It can react with various dinucleophiles to form rings such as imidazoles, pyrazoles, and triazoles.[2]

Caption: Logical workflow for synthesizing heterocyclic compounds from this compound.

Other Reactions

-

Halogen-Metal Exchange : Alpha-halonitriles like this compound can undergo rapid halogen-metal exchange with organometallic reagents (e.g., Grignard or alkyllithium reagents) to generate metalated nitriles in situ.[18]

-

Genotoxicity : this compound is a genotoxic agent that can react with DNA, indicating potential carcinogenic activity.[5][19] Its reactivity towards DNA is higher than that of its chlorinated counterparts.[5]

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of numerous commercial products.[2]

-

Pharmaceuticals : It is used to synthesize a wide range of Active Pharmaceutical Ingredients (APIs), including anticancer drugs, antibiotics, and analgesics.[1][17] For instance, it has been identified as an important intermediate in the preparation route for the antiepileptic drug brivaracetam (B1667798) and in the synthesis of components for antiviral drugs like Paxlovid.[15][20]

-

Agrochemicals : In the agrochemical sector, it serves as a fundamental building block for herbicides, insecticides, and fungicides.[1][2][17] The introduction of the cyanomethyl moiety can enhance the biological activity of these compounds.[1]

-

Specialty Chemicals : It also finds use in the production of dyes, pigments, and polymer additives.[2][17]

Safety and Handling

This compound is a highly hazardous and toxic chemical that requires stringent safety protocols.[1][3] It is toxic if swallowed, inhaled, or absorbed through the skin and causes severe irritation to the skin, eyes, and respiratory system.[1][11][21]

Table 3: GHS Hazard Information for this compound

| Code | Hazard Statement | Source(s) |

|---|---|---|

| H301 | Toxic if swallowed | [1],[5] |

| H311 | Toxic in contact with skin | [1],[5] |

| H331 | Toxic if inhaled | [1],[5] |

| H315 | Causes skin irritation | [5],[21] |

| H319 | Causes serious eye irritation | [1],[5],[21] |

| H335 | May cause respiratory irritation |[21] |

Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][9][11] Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton).[5]

-

Eye Protection : Use chemical safety goggles or a full-face shield.[1][9]

-

Respiratory Protection : If vapors or mists are generated, use a NIOSH-approved respirator with organic vapor cartridges.[5][11]

-

Clothing : Wear a lab coat and protective clothing.[1]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container, away from sources of ignition.[1][11][21] It is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents.[5]

-

Spill Response : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[21][22]

Conclusion

This compound is a reagent of significant importance in modern organic synthesis. Its high reactivity, primarily through nucleophilic substitution, makes it an indispensable tool for introducing the cyanomethyl group, a key structural motif in many pharmaceuticals and agrochemicals.[1][2] While its versatility is invaluable, its high toxicity necessitates strict adherence to safety and handling procedures to ensure its effective and safe use in both research and industrial settings.[1]

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 590-17-0 [chemicalbook.com]

- 5. This compound | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. fishersci.com [fishersci.com]

- 10. This compound | Properties, Uses, Safety, Suppliers & Analysis – Expert Guide [nj-finechem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound(590-17-0) 1H NMR spectrum [chemicalbook.com]

- 13. Acetonitrile, bromo- [webbook.nist.gov]

- 14. guidechem.com [guidechem.com]

- 15. Method for preparing this compound from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. bloomtechz.com [bloomtechz.com]

- 18. Metalated nitriles: halogen-metal exchange with alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | 590-17-0 | FB02517 | Biosynth [biosynth.com]

- 20. CN116199600A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bromoacetonitrile (CAS 590-17-0)

Introduction

This compound (CAS 590-17-0) is a highly reactive organobromine compound with the chemical formula C₂H₂BrN.[1] It presents as a colorless to pale yellow liquid and is a crucial building block in organic synthesis due to its bifunctional nature, containing both a reactive bromine atom and a nitrile group.[1][2] This dual functionality makes it a versatile reagent for introducing the cyanomethyl group into various molecular scaffolds. Its high electrophilicity at the carbon atom adjacent to the bromine makes it particularly susceptible to nucleophilic substitution reactions.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, biological effects, and safety and handling procedures. Detailed experimental protocols and analytical methods are provided to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][3] It is slightly soluble in water but miscible with many organic solvents such as ethanol, ether, and chloroform.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 590-17-0 | [1] |

| Molecular Formula | C₂H₂BrN | [1] |

| Molecular Weight | 119.95 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 150-151 °C at 752 mmHg | [5] |

| 60-62 °C at 24 mmHg | [6] | |

| Density | 1.722 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.479 | [6] |

| Solubility | Slightly soluble in water; miscible with organic solvents. | [1][4] |

| Flash Point | >110 °C | [7] |

Synthesis of this compound

This compound can be synthesized through various methods, with the bromination of acetonitrile (B52724) or the substitution of chloroacetonitrile (B46850) being common approaches.[1][8]

Experimental Protocol: Synthesis from Chloroacetonitrile

This protocol describes the synthesis of this compound from chloroacetonitrile via a halogen exchange reaction.[2][8]

Materials:

-

Chloroacetonitrile

-

Sodium bromide (NaBr)

-

Sodium iodide (NaI) (catalyst)

-

Acetonitrile (solvent)

-

50 mL single-necked flask

-

Stirring apparatus

-

Heating mantle with reflux condenser

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a 50 mL single-necked flask, add acetonitrile (10 mL), chloroacetonitrile (2.00 g), sodium bromide (3.27 g), and sodium iodide (0.39 g).[2]

-

Stir the mixture and heat to reflux.[2]

-

Maintain the reaction at reflux for 5 hours. The progress of the reaction can be monitored by gas chromatography (GC).[2]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[2]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile solvent.[2]

-

Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Synthesis workflow for this compound.

Reactivity and Applications

The high reactivity of this compound stems from the electron-withdrawing nitrile group, which makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] This property makes it a valuable reagent in a variety of organic transformations, particularly in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1]

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce a cyanomethyl group.

General Sₙ2 reaction mechanism of this compound.

General Experimental Protocol for Nucleophilic Substitution with Amines

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Base (e.g., Na₂CO₃, triethylamine)

-

Solvent (e.g., Acetonitrile, DMF)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a reaction vessel, dissolve the amine (1 equivalent) and base (1.5-2 equivalents) in the chosen solvent.

-

With stirring, add this compound (1.1-1.2 equivalents) to the solution. The addition may be done dropwise if the reaction is exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired N-cyanomethylated amine.

Biological Effects and Toxicology

This compound is recognized as a toxic compound and a water disinfection byproduct.[5] Its biological effects are primarily attributed to its ability to act as an alkylating agent and to induce oxidative stress.

Genotoxicity and DNA Adduct Formation

This compound is genotoxic and has been shown to react with DNA to form adducts.[5] The primary mechanism involves the alkylation of nucleophilic sites on DNA bases. Specifically, it can react with the N7 position of guanine (B1146940) to form a 7-(cyanomethyl)guanine adduct.[5] This adduct formation can interfere with DNA replication and transcription, potentially leading to mutations.[9]

Formation of a DNA adduct by this compound.

Endocrine Disruption

Studies have indicated that this compound can act as an endocrine-disrupting chemical (EDC). It has been shown to exhibit estrogenic activity by interacting with the human estrogen receptor alpha (hERα).[2] This interaction can mimic the effects of endogenous estrogens, potentially leading to disruptions in normal hormonal signaling pathways.[2][8]

Mechanism of endocrine disruption by this compound.

Metabolic Disruption

Exposure to this compound has been shown to disrupt key metabolic pathways.[1] In vivo studies in mice have demonstrated that it can induce liver and kidney injury and disrupt amino acid, energy, and lipid metabolism.[1] The disruption of these fundamental metabolic processes is a significant aspect of its toxicity.

Overview of metabolic pathways disrupted by this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure. It is toxic if swallowed, inhaled, or absorbed through the skin and is corrosive, causing severe irritation to the skin, eyes, and respiratory system.[1][10] It is also a lachrymator.[10]

| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |

| Skin Corrosion/Irritation | corrosive, exclamation mark | H314: Causes severe skin burns and eye damageH315: Causes skin irritation |

| Serious Eye Damage/Irritation | corrosive, exclamation mark | H319: Causes serious eye irritation |

| Respiratory Irritation | exclamation mark | H335: May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2][8] Keep container tightly closed.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like this compound.

General Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10 µg/mL.[11]

-

GC Conditions:

-

Injector: Split/splitless injector at 200-250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).

-

Oven Program: A temperature gradient program, for example, starting at 40 °C, holding for a few minutes, then ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 35-200.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. The molecular ion peaks will be observed at m/z 119 and 121 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Spectroscopic Data

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | A singlet corresponding to the two protons of the methylene (B1212753) group (CH₂). | [3] |

| ¹³C NMR | A signal for the methylene carbon (CH₂) and a signal for the nitrile carbon (CN). | [8] |

| FTIR (liquid film) | A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹ and a peak for the C-Br stretching vibration. | [3] |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z 119 and 121 in approximately a 1:1 ratio, corresponding to the bromine isotopes. | [3] |

References

- 1. researchgate.net [researchgate.net]

- 2. imrpress.com [imrpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SN2 Reaction Mechanism [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Impact of brominated flame retardants on lipid metabolism: An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromoacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Bromoacetonitrile (BrCH₂CN) is a highly reactive organobromine compound that serves as a critical building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group, makes it an indispensable intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, key applications in drug development, and essential safety and handling information.

Core Properties of this compound

This compound is a colorless to pale yellow or light amber liquid with a sharp, distinct odor.[1][2][3] The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂H₂BrN[1][3][4] |

| Molecular Weight | 119.95 g/mol [3][4] (also cited as 118.95 g/mol [1] and 119.948 g/mol [5]) |

| CAS Number | 590-17-0[1][3][5] |

| Density | 1.66 g/cm³[1] (also cited as 1.722 g/mL at 25 °C[6]) |

| Boiling Point | 108°C[1] (also cited as 60-62 °C at 24 mmHg[6]) |

| Flash Point | >110 °C (>230 °F)[7] |

| Refractive Index | 1.4800 at 20 °C[3] (also cited as 1.479 at 20°C[6]) |

| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform.[1] |

| Vapor Pressure | 24 mm Hg at 60-62 °C[3] |

Synthesis and Reactivity

The reactivity of this compound is primarily driven by the electron-withdrawing nitrile group, which enhances the electrophilicity of the adjacent carbon atom, and the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[1][2]

General Reactivity Workflow

The primary utility of this compound in synthesis is its susceptibility to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block for more complex molecules.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. This compound | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Acetonitrile, bromo- [webbook.nist.gov]

- 6. This compound | 590-17-0 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of Bromoacetonitrile from Acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of bromoacetonitrile, with a core focus on acetonitrile (B52724) as the starting material. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

This compound (BrCH₂CN) is a valuable and versatile building block in organic synthesis, widely employed in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both a reactive bromine atom and a nitrile group, allows for its use as a precursor to a wide array of more complex molecules. This guide details the direct bromination of acetonitrile and a method utilizing N-bromosuccinimide (NBS), providing a comparative analysis with other synthetic approaches.

Synthetic Routes from Acetonitrile

The conversion of acetonitrile to this compound can be primarily achieved through free-radical bromination. Two principal methods are highlighted: direct bromination with molecular bromine under photochemical initiation and bromination using N-bromosuccinimide.

Direct Photochemical Bromination

This method involves the direct reaction of acetonitrile with elemental bromine under ultraviolet (UV) irradiation. The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

A detailed experimental procedure for the photochemical bromination of acetonitrile has been reported as follows:[2]

-

Reaction Setup: 600g of acetonitrile is placed in a 700ml glass container designed for photochemical reactions.

-

Inert Atmosphere: The air inside the container is replaced with nitrogen gas, and the solution is stirred.

-

Catalyst Introduction: Hydrochloric acid gas is bubbled through the heated acetonitrile until the internal atmosphere is saturated.

-

Photochemical Initiation: The reaction vessel is irradiated with a 100W high-pressure mercury lamp with a wavelength range of 3650-3690 Å.

-

Temperature Control: The temperature of the reaction mixture is maintained at 70 ± 5°C.

-

Bromine Addition: After 2 hours and 30 minutes of reaction at the maintained temperature, 350g of bromine is added dropwise over a period of 3 hours and 40 minutes.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed, distilled, and purified to yield this compound. The fraction collected at 60-62°C (3.19kPa) is the desired product.

This process reportedly yields 124g of this compound with a purity of 96.6%, which corresponds to a 47.2% yield based on the amount of bromine used.[2]

Bromination with N-Bromosuccinimide (NBS)

The use of N-bromosuccinimide (NBS) is a common and often milder alternative to using molecular bromine for allylic and benzylic brominations, a process known as the Wohl-Ziegler reaction.[3] This method can be adapted for the α-bromination of acetonitrile. The reaction is typically initiated by a radical initiator or light.

Experimental Protocol:

A representative protocol for the synthesis of this compound using NBS is as follows:[2]

-

Reaction Setup: In a suitable reaction vessel, acetonitrile is dissolved in a non-polar solvent such as carbon tetrachloride.

-

Reagent Addition: N-bromosuccinimide and a small amount of sulfur are added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed for 14 hours.

-

Purification: The reaction product is then distilled to collect the this compound fraction.

While acetonitrile can be used as a solvent in NBS brominations of other substrates, for its own bromination, an inert solvent is typically used.[4][5][6] The use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light, can facilitate the reaction.

Alternative Synthetic Routes

For a comprehensive understanding, it is valuable to consider alternative methods for the synthesis of this compound, which may offer advantages in terms of yield, safety, or scalability.

Synthesis from Chloroacetonitrile (B46850)

A high-yielding method for the preparation of this compound involves the halogen exchange reaction of chloroacetonitrile with an inorganic bromide.

Experimental Protocol:

-

Reaction Setup: In a 50ml single-necked bottle, add 10ml of acetonitrile, 2.00g of chloroacetonitrile, 3.27g of sodium bromide, and 0.39g (0.1eq) of sodium iodide.[7]

-

Reaction Conditions: The mixture is stirred and heated to reflux for 5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is concentrated under reduced pressure to recover the solvent, and then the residue is purified by reduced pressure distillation to obtain this compound.

This method has a reported yield of 78%.[7]

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound.

| Starting Material | Brominating Agent | Solvent | Catalyst/Initiator | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Acetonitrile | Bromine (Br₂) | None | HCl, UV light (3650-3690 Å) | 70 ± 5°C, 6h 10min | 47.2 | 96.6 | [2] |

| Acetonitrile | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Sulfur | Reflux, 14h | Not Specified | Not Specified | [2] |

| Chloroacetonitrile | Sodium Bromide (NaBr) | Acetonitrile | Sodium Iodide (NaI) | Reflux, 5h | 78 | Not Specified | [7] |

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. Page loading... [guidechem.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Method for preparing this compound from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

The Synthetic Versatility of Bromoacetonitrile: A Technical Guide to Nucleophilic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bromoacetonitrile (BrCH₂CN) is a highly reactive and versatile bifunctional reagent extensively utilized in organic synthesis. Its value stems from the presence of both a reactive bromine atom, an excellent leaving group, and an electron-withdrawing nitrile moiety that activates the adjacent carbon for nucleophilic attack. This technical guide provides an in-depth exploration of the core reactivity of this compound with a range of common nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based species. It details the prevalent SN2 reaction mechanism, summarizes quantitative outcomes, presents detailed experimental protocols for key transformations, and illustrates reaction pathways and workflows. This document serves as a comprehensive resource for chemists leveraging this compound in the synthesis of pharmaceuticals, agrochemicals, and novel heterocyclic scaffolds.

Core Principles of this compound Reactivity

This compound is a colorless to pale yellow liquid whose synthetic utility is dictated by its molecular structure.[1][2] The potent electron-withdrawing nature of the nitrile group (-CN) renders the adjacent methylene (B1212753) carbon highly electrophilic.[2] Concurrently, the bromine atom serves as an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions.[3]

The SN2 Reaction Mechanism

The reaction of this compound with nucleophiles overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This mechanism is characterized by a single, concerted step in which the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[4]

This concerted process involves a five-coordinate transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion.[5] The reaction kinetics follow a second-order rate law, meaning the reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.[4]

Rate = k[BrCH₂CN][Nucleophile]

Factors that favor a successful SN2 reaction with this compound include the use of a strong nucleophile, a polar aprotic solvent (such as acetonitrile, DMF, or DMSO) that can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, and minimal steric hindrance around the reaction center.[5][6]

Reactions with Nucleophiles: A Quantitative Overview

This compound reacts with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. The efficiency of these reactions, often reflected in the chemical yield, depends on the intrinsic nucleophilicity of the attacking species and the specific reaction conditions employed.

Nitrogen Nucleophiles (N-Cyanomethylation)

Amines are common nucleophiles in reactions with this compound, leading to the formation of cyanomethylated amines. The nucleophilicity of amines generally follows the trend: secondary > primary.[7] However, steric hindrance can significantly reduce reactivity.[8] While aromatic amines like aniline (B41778) are less basic than aliphatic amines, they are still effective nucleophiles for this transformation.

Sulfur Nucleophiles (S-Cyanomethylation)

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles due to the high polarizability of sulfur. They react readily with this compound to form cyanomethyl thioethers. These reactions are often rapid and high-yielding.

Oxygen Nucleophiles (O-Cyanomethylation)

Alkoxides and phenoxides serve as effective oxygen nucleophiles. Reactions are typically performed under basic conditions to deprotonate the corresponding alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide anion.

Carbon Nucleophiles (C-Cyanomethylation)

Carbanions, often generated from compounds with acidic methylene or methine protons (such as dicarboxylates or aldehydes), can act as carbon nucleophiles. These reactions are fundamental for forming new carbon-carbon bonds.[3]

Table 1: Representative Yields for Nucleophilic Substitution on this compound

| Nucleophile Type | Example Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference(s) |

| Nitrogen | Aniline | N-(Cyanomethyl)aniline | DMF | K₂CO₃, RT | High (Qualitative) | Modeled from[9] |

| Nitrogen | 1,1-Dimethylhydrazine | 1-Cyanomethyl-1,1-dimethylhydrazinium bromide | N/A | N/A | N/A | [10] |

| Nitrogen | Various Amines (Carbonylative) | 2-Cyano-N-acetamide derivatives | MeCN | Pd(OAc)₂, Xantphos, CO (6 bar), 50°C | 52-95% | [11] |

| Sulfur | 2-Aminothiophenol | 2-Substituted benzothiazoles | Various | Various Catalysts | 55-98% | [12] |

| Oxygen | Sodium Methoxide | Methoxyacetonitrile | Ethanol (B145695) | 2-5°C, 48h | High (Qualitative) | Modeled from[13] |

| Carbon | Carboxylic Acid Dianions | γ-Cyanoacids | THF | Et₂NH (10 mol%), RT, 24h | 50-89% | [14] |

| Carbon | Aromatic Aldehydes (Umpolung) | 3-Aryl-3-oxopropanenitriles | THF/t-BuOH | NHC Catalyst, DBU, RT, 5-6h | 65-85% |

Experimental Protocols

The following section provides detailed, representative methodologies for the reaction of this compound with common nucleophiles.

Protocol: N-Cyanomethylation of Aniline

This protocol describes a direct N-alkylation using a base to deprotonate the amine nucleophile, adapted from a similar synthesis.[9]

-

Materials: Aniline, this compound, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl Acetate, Deionized Water, Saturated Sodium Chloride solution (brine).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(cyanomethyl)aniline.

-

Protocol: S-Cyanomethylation of Thiophenol

This protocol details the reaction of a thiol with this compound in the presence of a base to generate the more nucleophilic thiolate in situ.

-

Materials: Thiophenol, this compound, Sodium Hydroxide (B78521) (NaOH), Ethanol, Deionized Water, Diethyl Ether.

-

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

-

Cool the mixture to 0 °C and add this compound (1.05 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent to yield the crude cyanomethyl phenyl sulfide, which can be further purified by distillation or chromatography if necessary.

-

Biological Implications and Mechanism of Toxicity

Haloacetonitriles, including this compound, are recognized as disinfection byproducts in chlorinated drinking water and are classified as mutagens and carcinogens.[1] Their toxicity is intrinsically linked to their reactivity as alkylating agents.

The primary mechanism of genotoxicity involves the alkylation of DNA. Studies have shown that haloacetonitriles react with the guanine (B1146940) moiety of DNA to form a 7-(cyanomethyl)guanine adduct. The reactivity order towards DNA is this compound (BAN) > Chloroacetonitrile (CAN) > Dichloroacetonitrile (DCAN).[1] This covalent modification of DNA can lead to mutations during replication, providing a basis for its carcinogenic properties.

Additionally, this compound can react with endogenous nucleophiles, most notably the thiol group of glutathione (B108866) (GSH), a key cellular antioxidant. This reaction depletes cellular GSH levels, leading to oxidative stress and subsequent cellular damage.

Conclusion

This compound is a powerful and versatile electrophile for the cyanomethylation of a diverse range of nucleophiles. Its reactivity, governed by the SN2 mechanism, is predictable and can be readily controlled by the judicious choice of nucleophile, base, and solvent. This guide has provided a foundational understanding of these reactions, supported by quantitative yield data and actionable experimental protocols. For professionals in drug discovery and chemical synthesis, a thorough grasp of this compound's reactivity is essential for the strategic construction of complex molecular architectures, from pharmaceutical intermediates to novel heterocyclic systems. However, its significant biological reactivity and toxicity necessitate careful handling and an awareness of its environmental and health implications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechempharma.com [lifechempharma.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bromoacetonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetonitrile (C₂H₂BrN) is a highly reactive organobromine compound that has established itself as an indispensable building block in organic synthesis.[1] Its bifunctional nature, featuring a reactive bromine atom and a versatile nitrile group, makes it a valuable synthon for the construction of complex molecular architectures.[1][2] The electron-withdrawing nitrile group renders the adjacent carbon atom highly electrophilic, making it susceptible to a variety of nucleophilic substitution reactions.[1] This reactivity profile has led to its widespread use in the pharmaceutical, agrochemical, and specialty chemical industries for the synthesis of a diverse array of compounds, including active pharmaceutical ingredients (APIs) and heterocyclic systems.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂H₂BrN | [1][4] |

| Molecular Weight | 119.95 g/mol | [1][5] |

| CAS Number | 590-17-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Boiling Point | 108°C; 60-62 °C/24 mmHg | [1][6] |

| Density | 1.66 - 1.722 g/cm³ at 25°C | [1][6][7] |

| Refractive Index (n20/D) | 1.479 - 1.480 | [5][6][7] |

| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform. | [1][6] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the synergistic interplay of its two functional groups. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile group can be transformed into various other functionalities or participate in cycloaddition reactions.

Nucleophilic Substitution Reactions (SN2)

The primary mode of reactivity for this compound is the SN2 reaction.[2] The carbon atom bonded to the bromine is highly electrophilic, readily undergoing displacement by a wide range of nucleophiles.[2][8][9] This reaction is a cornerstone for forming new carbon-heteroatom and carbon-carbon bonds.[2]

-

Nucleophiles: Common nucleophiles include amines, thiols, alkoxides, and carbanions.[2]

-

Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[10]

-

Applications: This reactivity is fundamental to its use in constructing the core scaffolds of many pharmaceutical and agrochemical compounds.[1][2]

Caption: General reactivity pathways of this compound.

Synthesis of Heterocycles

This compound is an invaluable precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles.[2] These ring systems are prevalent in many biologically active molecules and pharmaceuticals.[2][3] The general strategy involves the reaction of this compound with a binucleophilic species, where one nucleophilic center displaces the bromide and the other reacts with the nitrile group to facilitate cyclization.

Caption: General workflow for heterocycle synthesis.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions. For instance, it has been shown to undergo reactions on silicon surfaces that can be characterized as [2+2] cycloaddition-like or ene-like reactions, depending on the halogen substituent.[11] In the context of solution-phase synthesis, the nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions, providing a route to five-membered heterocyclic rings.[12]

Applications in Drug Development

The unique reactivity of this compound makes it a crucial intermediate in the synthesis of numerous APIs across various therapeutic areas, including antibiotics, antihistamines, and anticancer medications.[2] A notable example is its use as a key raw material in the preparation of the antiepileptic drug brivaracetam.[13][14] Its ability to efficiently introduce the cyanomethyl group, which can be further elaborated, is a key advantage in the multi-step synthesis of complex drug molecules.[2][14]

Experimental Protocols

Detailed methodologies are critical for the safe and efficient use of this compound. Below is a representative protocol for the synthesis of this compound from chloroacetonitrile (B46850), a common industrial method.[13][14]

Synthesis of this compound from Chloroacetonitrile [13]

-

Objective: To prepare this compound via a halogen exchange reaction.

-

Reagents:

-

Chloroacetonitrile (2.00 g)

-

Sodium bromide (3.27 g)

-

Sodium iodide (0.39 g, 0.1 eq) - Catalyst

-

Acetonitrile (10 mL) - Solvent

-

-

Procedure:

-

To a 50 mL single-necked flask equipped with a magnetic stirrer and a reflux condenser, add acetonitrile (10 mL), chloroacetonitrile (2.00 g), sodium bromide (3.27 g), and sodium iodide (0.39 g).

-

Stir the mixture and heat to reflux.

-

Maintain the reaction at reflux for 5 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of reactions involving this compound varies depending on the specific substrates and conditions employed. Table 2 summarizes yields for selected reactions.

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| Halogen Exchange | Chloroacetonitrile, NaBr, NaI (cat.) | This compound | 78% | [13] |

| Reactive Distillation | Cyanomethyl p-toluenesulfonate, NaBr | This compound | 81.6% | [15] |

| Aryloxyacetamide Synthesis | Phenylboronic acid, this compound, H₂O₂, NaOH | 2-Phenoxyacetamide | 82% | [16] |

| Aryloxyacetamide Synthesis | 4-Methoxyphenylboronic acid, this compound, H₂O₂, NaOH | 2-(4-Methoxyphenoxy)acetamide | 85% | [16] |

| Aryloxyacetamide Synthesis | 4-(Trifluoromethyl)phenylboronic acid, this compound, H₂O₂, NaOH | 2-(4-(Trifluoromethyl)phenoxy)acetamide | 71% | [16] |

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution.[1]

-

Hazards: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][5] It is a lachrymator and causes severe irritation to the eyes, skin, and respiratory system.[2][5][17]

-

Handling: All work should be conducted in a well-ventilated chemical fume hood.[1][17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][18] Avoid contact with skin, eyes, and clothing, and do not breathe the vapors.[17][18]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6][17][18] It may be sensitive to prolonged exposure to air and light.[5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Table 3: Hazard and Precautionary Statements

| Code | Statement | Reference |

| H301 | Toxic if swallowed | [1][5] |

| H311 | Toxic in contact with skin | [1][5] |

| H331 | Toxic if inhaled | [1][5] |

| H319 | Causes serious eye irritation | [1][5] |

| P261 | Avoid breathing vapors or mist | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a reliable route to a multitude of valuable compounds. Its well-defined reactivity, particularly in nucleophilic substitutions and heterocycle formation, has solidified its importance in both academic research and industrial applications, especially in the realm of drug discovery and development. However, its significant hazardous properties demand strict adherence to safety protocols to ensure its effective and safe utilization. As synthetic chemistry continues to advance, the strategic application of this compound will undoubtedly contribute to the creation of novel and complex molecules with significant biological and material properties.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. Divergent heterocycle synthesis from primary amines using halomucononitriles - American Chemical Society [acs.digitellinc.com]

- 4. Acetonitrile, bromo- [webbook.nist.gov]

- 5. This compound | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 590-17-0 [chemicalbook.com]

- 7. 溴乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Method for preparing this compound from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 14. Page loading... [wap.guidechem.com]

- 15. CN114751842A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07451F [pubs.rsc.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Reactions of Bromoacetonitrile

Introduction

This compound (CH₂BrCN) is a highly versatile and reactive organobromine compound that serves as a fundamental building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a nitrile group, makes it an invaluable synthon for the construction of complex molecular architectures.[1] The bromine atom acts as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack, while the nitrile group can be transformed into various other functionalities such as amines, carboxylic acids, and amides.[1] This guide provides a comprehensive overview of the core reactions of this compound, with a focus on its applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 590-17-0[2] |

| Molecular Formula | C₂H₂BrN[2] |

| Molecular Weight | 119.95 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 108 °C[2] |

| Density | 1.722 g/mL at 25 °C[3] |

| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol (B145695), ether, and chloroform[2] |

Core Reactions of this compound

This compound's reactivity is dominated by the electrophilic nature of the carbon atom attached to the bromine. This allows it to participate in a wide range of reactions, primarily nucleophilic substitutions, but also radical and cycloaddition reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction type for this compound. The bromine atom is readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[1] This reaction typically proceeds via an SN2 mechanism.

General Mechanism:

Caption: General SN2 mechanism of this compound.

Common nucleophiles include:

-

Amines: Primary and secondary amines react to form α-aminonitriles.

-

Thiols: Thiolates readily displace bromide to yield α-thionitriles.

-

Alkoxides and Phenoxides: These react to form α-alkoxy and α-aryloxyacetonitriles, respectively.[4]

-

Carbanions: Carbanions generated from active methylene (B1212753) compounds can be alkylated with this compound to form new carbon-carbon bonds.[1]

Experimental Protocol: Synthesis of Aryloxyacetamides from Arylboronic Acids and 2-Bromoacetonitrile [4]

This protocol describes a one-pot synthesis of aryloxyacetamides.

-

Reaction Setup: In a reaction vessel, combine the arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol), and NaOH (1.3 mmol) in water (3 mL).

-

Reagent Addition: Add 30% aqueous H₂O₂ (0.08 mL) to the mixture.

-

Reaction Conditions: Heat the reaction mixture at 80 °C under an air atmosphere for 4 hours.

-

Work-up and Purification: After cooling to room temperature, extract the mixture with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired aryloxyacetamide.

| Arylboronic Acid Substituent | Yield (%) |

| H | 85 |

| 4-Me | 82 |

| 4-OMe | 88 |

| 4-F | 75 |

| 4-Cl | 72 |

| 3-Me | 80 |

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[1]

Synthesis of Aminothiazoles (Hantzsch Thiazole (B1198619) Synthesis):

A common application is the Hantzsch thiazole synthesis, where this compound reacts with a thiourea (B124793) or thioamide.

Caption: Synthesis of 2-aminothiazoles from this compound.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

-

Reactant Mixture: Dissolve the thiourea derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of this compound: Add this compound (1 equivalent) to the solution. The reaction is often exothermic.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Radical Reactions

This compound can participate in radical reactions, notably in atom transfer radical addition (ATRA) reactions.

Copper-Catalyzed Atom Transfer Radical Addition (ATRA):

A copper catalyst facilitates the addition of the cyanomethyl radical (•CH₂CN) across a double bond.[5][6] This method is effective for synthesizing γ-bromonitriles and β,γ-unsaturated nitriles.[5][6]

Caption: Proposed mechanism for Cu-catalyzed ATRA of this compound.

Experimental Protocol: Cu-Catalyzed ATRA of Alkenes with this compound [5]

-

Reaction Setup: A mixture of the alkene (0.3 mmol), this compound (0.60 mmol), CuI (10 mol%), and 1,10-phenanthroline (B135089) (Phen) (20 mol%) is placed in a reaction tube.

-

Solvent and Atmosphere: Acetonitrile (1 mL) is added, and the tube is sealed and purged with nitrogen.

-

Reaction Conditions: The reaction mixture is stirred at 110 °C for 1 hour.

-

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the γ-bromonitrile product.

| Alkene | Product Yield (%) |

| Styrene | 85 |

| 4-Methylstyrene | 88 |

| 4-Chlorostyrene | 82 |

| 1-Octene | 75 |

Cycloaddition Reactions

This compound can be converted into nitrile oxides, which are reactive 1,3-dipoles that participate in [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. These heterocycles are important in medicinal chemistry.

General Workflow for a this compound Reaction

Caption: A typical experimental workflow for reactions involving this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the large-scale synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its ability to introduce the cyanomethyl group, a precursor to amines and carboxylic acids, makes it indispensable for building the molecular frameworks of drugs across various therapeutic areas, including antibiotics, antihistamines, and anticancer agents.[1] In the agrochemical industry, it serves as a building block for herbicides, insecticides, and fungicides.[1][2]

Safety and Handling

This compound is a toxic and lachrymatory substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes severe irritation to the eyes, skin, and respiratory system.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7]